molecular formula C23H25N3O2 B6956827 N'-(4-pentylphenyl)-N-(quinolin-8-ylmethyl)oxamide

N'-(4-pentylphenyl)-N-(quinolin-8-ylmethyl)oxamide

Cat. No.: B6956827
M. Wt: 375.5 g/mol
InChI Key: DYLDAUGHDVKMSC-UHFFFAOYSA-N
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Description

“N’-(4-pentylphenyl)-N-(quinolin-8-ylmethyl)oxamide” is a synthetic organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Properties

IUPAC Name

N'-(4-pentylphenyl)-N-(quinolin-8-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-2-3-4-7-17-11-13-20(14-12-17)26-23(28)22(27)25-16-19-9-5-8-18-10-6-15-24-21(18)19/h5-6,8-15H,2-4,7,16H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLDAUGHDVKMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(4-pentylphenyl)-N-(quinolin-8-ylmethyl)oxamide” typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis or Friedländer synthesis, using aniline derivatives and carbonyl compounds.

    Formation of the Pentyl-Substituted Phenyl Derivative: The pentyl-substituted phenyl group can be introduced through alkylation reactions using appropriate alkyl halides and phenyl derivatives.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the pentyl-substituted phenyl derivative using oxalyl chloride and appropriate reaction conditions to form the oxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N’-(4-pentylphenyl)-N-(quinolin-8-ylmethyl)oxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline or phenyl derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline or phenyl moieties, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or ligand in biological studies, particularly involving quinoline-binding proteins or enzymes.

    Medicine: Exploration of its pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of “N’-(4-pentylphenyl)-N-(quinolin-8-ylmethyl)oxamide” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline moiety is known for its ability to intercalate with DNA and inhibit enzymes, while the phenyl group may contribute to hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methylphenyl)-N-(quinolin-8-ylmethyl)oxamide
  • N’-(4-ethylphenyl)-N-(quinolin-8-ylmethyl)oxamide
  • N’-(4-butylphenyl)-N-(quinolin-8-ylmethyl)oxamide

Uniqueness

“N’-(4-pentylphenyl)-N-(quinolin-8-ylmethyl)oxamide” is unique due to the presence of the pentyl group, which may influence its solubility, hydrophobicity, and overall chemical reactivity. This uniqueness can be leveraged in specific applications where these properties are advantageous.

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